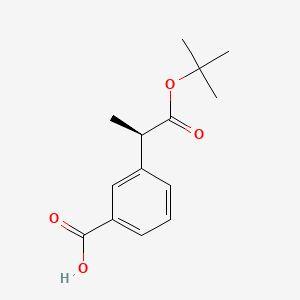

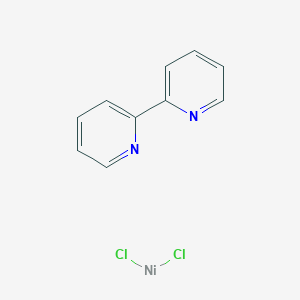

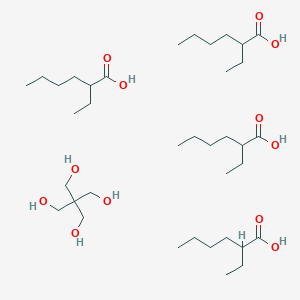

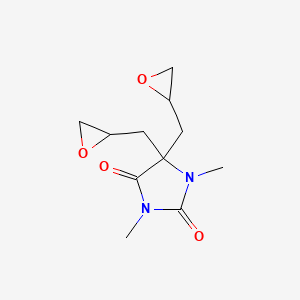

![molecular formula C19H23ClN2 B8232409 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride CAS No. 186354-60-9](/img/structure/B8232409.png)

1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride

Overview

Description

1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride is a type of ionic liquid, which is a salt in the liquid state. This compound is characterized by its imidazolium cation, which is substituted with two (1S)-1-phenylethyl groups, and a chloride anion. Ionic liquids like this one are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials .

Preparation Methods

The synthesis of 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride typically involves the alkylation of imidazole with (1S)-1-phenylethyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of industrial-grade reagents and solvents .

Chemical Reactions Analysis

1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride can undergo various chemical reactions, including:

Substitution Reactions: The chloride anion can be replaced by other nucleophiles, leading to the formation of different ionic liquids.

Oxidation and Reduction: The imidazolium cation can participate in redox reactions, although these are less common.

Complex Formation: The compound can form complexes with metals, which can be useful in catalysis

Common reagents used in these reactions include halides, metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride has a wide range of applications in scientific research:

Chemistry: Used as a solvent and catalyst in various organic reactions due to its unique properties.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for drug delivery systems and as a potential therapeutic agent.

Industry: Utilized in processes such as chemical separations, electrochemistry, and polymer synthesis

Mechanism of Action

The mechanism by which 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride exerts its effects is primarily through its ionic nature. The imidazolium cation can interact with various molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking. These interactions can influence the stability and reactivity of the compound in different environments .

Comparison with Similar Compounds

Similar compounds include other imidazolium-based ionic liquids, such as:

- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

- 1,3-Bis(tricyclo[3.3.1.13,7]dec-1-yl)imidazolium chloride

- 1,3-Bis(octyloxycarbonylmethyl)imidazolium chloride

Compared to these compounds, 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness can be leveraged in applications requiring specific solubility, stability, or reactivity profiles .

Properties

IUPAC Name |

1,3-bis[(1S)-1-phenylethyl]-1,2-dihydroimidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-14,16-17H,15H2,1-2H3;1H/t16-,17-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZKVSNKWHUMOW-QJHJCNPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@@H](C)C3=CC=CC=C3.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60777923 | |

| Record name | 1,3-Bis[(1S)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60777923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186354-60-9 | |

| Record name | 1,3-Bis[(1S)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60777923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

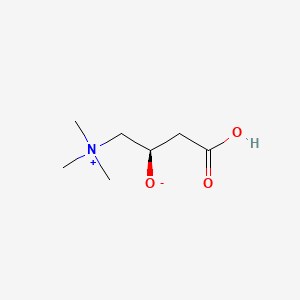

![Racemic-(5R,6R)-Tert-Butyl 6-Hydroxy-1,4-Diazabicyclo[3.2.1]Octane-4-Carboxylate](/img/structure/B8232415.png)